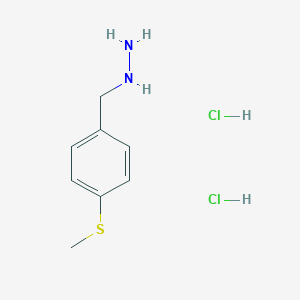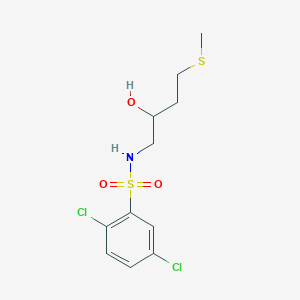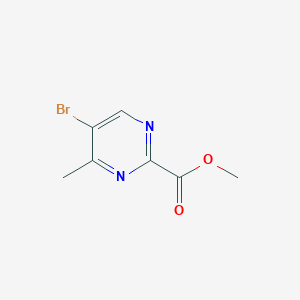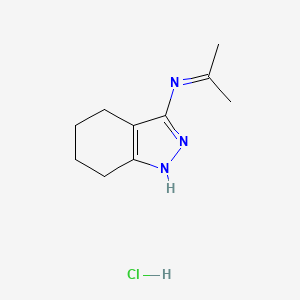![molecular formula C28H27N7 B2456066 2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 337928-47-9](/img/structure/B2456066.png)
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . It also has a benzhydryl group and a phenyl group attached to it.Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in it. The presence of the amine group could make it a potential nucleophile, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the aromatic rings and the amine group could influence its solubility, melting point, and other properties .科学的研究の応用
2-BPTPY has been studied extensively in the scientific research field due to its potential biological activity. It has been used as a tool to study the structure and function of proteins, as an inhibitor of enzymes involved in signal transduction, and as an inhibitor of enzymes involved in DNA replication and repair. Additionally, 2-BPTPY has been used to study the mechanism of action of drugs and to study the effects of drugs on the body.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from carrying out its normal function . The exact nature of this interaction and the resulting changes in the target are still under investigation.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .
実験室実験の利点と制限
2-BPTPY has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used to study the structure and function of proteins, as well as the mechanism of action of drugs. However, 2-BPTPY also has some limitations. For example, it has a relatively short half-life and is not very soluble in water. Additionally, it has not been extensively studied, so its biochemical and physiological effects are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-BPTPY. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be conducted to explore the potential of 2-BPTPY as an inhibitor of enzymes involved in signal transduction and DNA replication and repair. Finally, further research could be conducted to explore the potential of 2-BPTPY as a tool to study the structure and function of proteins.
合成法
2-BPTPY can be synthesized from the reaction of 4-benzhydrylpiperazine with 1,2,4-triazolopyrimidine in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the product is isolated by column chromatography. The yield of the reaction is generally high, ranging from 80-90%.
特性
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c29-26-24(21-10-4-1-5-11-21)20-30-27-31-28(32-35(26)27)34-18-16-33(17-19-34)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,25H,16-19,29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPTWYJFTWOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)
![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)
![3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2455990.png)





![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)


